N-(3-acetylphenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-(3-acetylphenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide: is a complex organic compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps, including the formation of the benzothiadiazine ring and subsequent functionalization. One common method involves the condensation of 3-acetylphenylamine with butyl isocyanate, followed by cyclization with sulfur and nitrogen sources under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and requires careful temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial effects.
1,2,3-Benzothiadiazine 1,1-dioxide: Used as diuretic and antihypertensive agents.
Uniqueness
N-(3-acetylphenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H23N3O4S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-butyl-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H23N3O4S/c1-4-5-11-24-15(3)23-29(27,28)20-13-17(9-10-19(20)24)21(26)22-18-8-6-7-16(12-18)14(2)25/h6-10,12-13H,4-5,11H2,1-3H3,(H,22,26) |
InChI Key |
JWTOEZGKOVDALK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)C |
Origin of Product |
United States |
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